N-(1-Phenoxybutan-2-yl)prop-2-enamide
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Overview
Description
N-(1-Phenoxybutan-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a phenoxy group attached to a butan-2-yl chain, which is further connected to a prop-2-enamide moiety.
Preparation Methods
The synthesis of N-(1-Phenoxybutan-2-yl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the coupling of phenoxybutan-2-amine with prop-2-enoyl chloride under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
N-(1-Phenoxybutan-2-yl)prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(1-Phenoxybutan-2-yl)prop-2-enamide has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the study of enzyme-substrate interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of N-(1-Phenoxybutan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the prop-2-enamide moiety can participate in nucleophilic attacks. These interactions facilitate the compound’s incorporation into larger molecular frameworks, influencing various biochemical pathways .
Comparison with Similar Compounds
N-(1-Phenoxybutan-2-yl)prop-2-enamide can be compared with other enamides such as N-(1-Oxo-1-phenylbutan-2-yl)prop-2-enamide and N-(1-Phenylbutan-2-yl)prop-2-enamide. While these compounds share structural similarities, this compound is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(1-phenoxybutan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-11(14-13(15)4-2)10-16-12-8-6-5-7-9-12/h4-9,11H,2-3,10H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSDKKFCKJVBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC=CC=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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